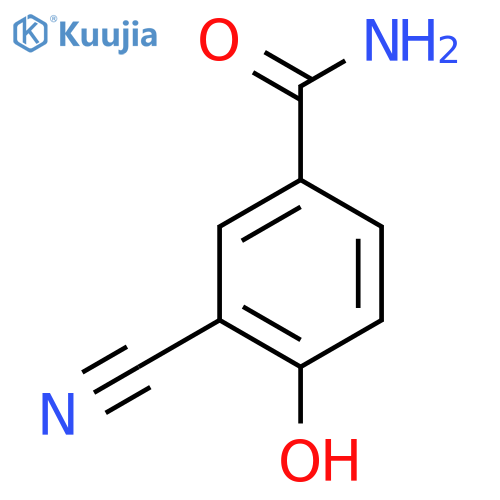

Cas no 1243392-11-1 (3-Cyano-4-hydroxybenzamide)

3-Cyano-4-hydroxybenzamide 化学的及び物理的性質

名前と識別子

-

- 3-CYANO-4-HYDROXYBENZAMIDE

- MB26383

- 3-Cyano-4-hydroxybenzamide

-

- インチ: 1S/C8H6N2O2/c9-4-6-3-5(8(10)12)1-2-7(6)11/h1-3,11H,(H2,10,12)

- InChIKey: RHUCWVAQLWSUDT-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(C(N)=O)=CC=1C#N

計算された属性

- せいみつぶんしりょう: 162.042927438g/mol

- どういたいしつりょう: 162.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 87.1

3-Cyano-4-hydroxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015001942-250mg |

3-Cyano-4-hydroxybenzamide |

1243392-11-1 | 97% | 250mg |

$504.00 | 2023-09-03 | |

| Alichem | A015001942-500mg |

3-Cyano-4-hydroxybenzamide |

1243392-11-1 | 97% | 500mg |

$782.40 | 2023-09-03 | |

| Alichem | A015001942-1g |

3-Cyano-4-hydroxybenzamide |

1243392-11-1 | 97% | 1g |

$1549.60 | 2023-09-03 |

3-Cyano-4-hydroxybenzamide 関連文献

-

1. Book reviews

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

3-Cyano-4-hydroxybenzamideに関する追加情報

Recent Advances in the Study of 3-Cyano-4-hydroxybenzamide (CAS: 1243392-11-1): A Promising Compound in Chemical Biology and Pharmaceutical Research

3-Cyano-4-hydroxybenzamide (CAS: 1243392-11-1) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This small molecule, characterized by its cyano and hydroxy functional groups, has demonstrated potential in various therapeutic applications, including enzyme inhibition and modulation of cellular pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in drug development.

One of the key areas of research involving 3-Cyano-4-hydroxybenzamide is its role as an inhibitor of specific enzymes, such as carbonic anhydrases and tyrosine kinases. These enzymes are critical in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Recent findings suggest that 3-Cyano-4-hydroxybenzamide exhibits selective inhibition, which could lead to the development of more targeted therapies with reduced off-target effects. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the molecule can enhance its efficacy and specificity.

In addition to its enzyme inhibitory properties, 3-Cyano-4-hydroxybenzamide has been investigated for its potential in cancer therapy. Preclinical studies have shown that this compound can induce apoptosis in certain cancer cell lines, particularly those with dysregulated kinase activity. The compound's ability to penetrate cell membranes and interact with intracellular targets has been a focal point of recent research, with promising results in both in vitro and in vivo models. These findings underscore the potential of 3-Cyano-4-hydroxybenzamide as a lead compound for the development of novel anticancer agents.

Another significant advancement in the study of 3-Cyano-4-hydroxybenzamide is its application in neurodegenerative diseases. Recent studies have explored its neuroprotective effects, particularly in models of Alzheimer's and Parkinson's diseases. The compound's ability to modulate oxidative stress and inflammation pathways has been highlighted as a potential mechanism for its therapeutic effects. These discoveries open new avenues for research into the treatment of neurodegenerative disorders, where current therapeutic options remain limited.

The synthesis and formulation of 3-Cyano-4-hydroxybenzamide have also seen notable progress. Recent efforts have focused on improving the compound's bioavailability and stability, addressing challenges related to its solubility and metabolic clearance. Novel synthetic routes and formulation strategies, such as nanoparticle encapsulation, have been explored to enhance the compound's pharmacokinetic profile. These advancements are critical for transitioning 3-Cyano-4-hydroxybenzamide from preclinical research to clinical trials.

In conclusion, 3-Cyano-4-hydroxybenzamide (CAS: 1243392-11-1) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse applications, from enzyme inhibition to cancer and neurodegenerative disease therapy, highlight its potential as a multifunctional therapeutic agent. Continued research into its mechanisms, optimization, and formulation will be essential for realizing its full therapeutic potential. The recent advancements discussed in this briefing provide a solid foundation for future studies and clinical translation.

1243392-11-1 (3-Cyano-4-hydroxybenzamide) 関連製品

- 1779447-96-9(2-amino-3-(3-methoxyphenyl)-3-methylbutanoic acid)

- 1804885-30-0(4-Bromo-2-(difluoromethyl)-6-fluoropyridine-3-sulfonyl chloride)

- 2137838-97-0((5,6,8-Trifluoro-2-methoxyquinolin-3-yl)methanamine)

- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

- 13599-84-3(6-Hydroxybenzothiazole)

- 1062122-60-4(seco-Temsirolimus)

- 1806369-06-1(Methyl 6-iodo-4-(trifluoromethyl)picolinate)

- 1214741-14-6((1S)-1-(1R)-1-3,5-Bis(trifluoromethyl)phenylethyloxymethyl-1-phenylprop-2-enylamine Monomaleate)

- 26489-75-8(Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)

- 1261913-03-4(2-Methoxy-5-(3-nitrophenyl)nicotinic acid)